molecular formula C17H15ClF3NOS B3648852 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbenzyl)thio]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbenzyl)thio]acetamide

Cat. No.: B3648852
M. Wt: 373.8 g/mol
InChI Key: IYJLJEJCDLFKQQ-UHFFFAOYSA-N
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Description

The compound “N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbenzyl)thio]acetamide” is an organic compound. It contains a trifluoromethyl group (-CF3), a chloro group (-Cl), a phenyl group (C6H5-), a thio group (-SH), and an acetamide group (CH3CONH2). Each of these groups contributes to the overall properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce some interesting electronic effects due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the trifluoromethyl group is generally quite stable but can participate in certain types of reactions . The thio group might also be reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the trifluoromethyl group is known to increase the stability and lipophilicity of compounds .

Mechanism of Action

Without specific context (such as the compound’s use in a drug or other application), it’s difficult to comment on its mechanism of action .

Future Directions

The study of new compounds is a key part of advancing fields like medicinal chemistry and materials science. This compound could potentially be studied for various applications, depending on its properties .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylphenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NOS/c1-11-4-2-3-5-12(11)9-24-10-16(23)22-15-8-13(17(19,20)21)6-7-14(15)18/h2-8H,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJLJEJCDLFKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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